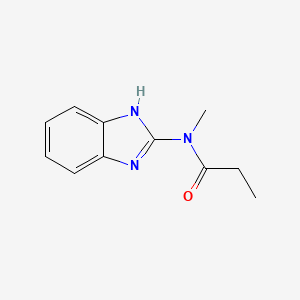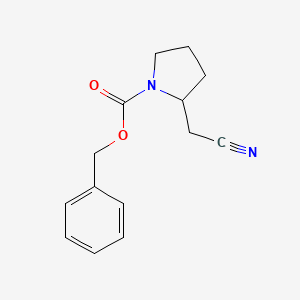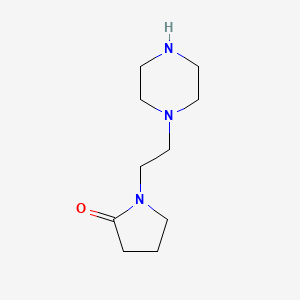![molecular formula C7H9N5 B13871480 5-(aminomethyl)-2H-pyrazolo[3,4-b]pyridin-3-amine](/img/structure/B13871480.png)
5-(aminomethyl)-2H-pyrazolo[3,4-b]pyridin-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(aminomethyl)-2H-pyrazolo[3,4-b]pyridin-3-amine is a heterocyclic compound that belongs to the pyrazolopyridine family. This compound is of significant interest due to its potential pharmacological properties and applications in various scientific fields, including chemistry, biology, and medicine.
Preparation Methods
The synthesis of 5-(aminomethyl)-2H-pyrazolo[3,4-b]pyridin-3-amine typically involves multistep processes. One common method includes the reaction of 1-alkyl-N-Boc-5-formylpyrazol-4-amines with malononitrile and cyanoacetamide to form 5-amino-1H-pyrazolo[4,3-b]pyridine nitriles and amides. These intermediates can then undergo cyclocondensation with reagents such as chloroacetaldehyde, bromotrifluoroacetone, or ethyl bromopyruvate to yield the desired pyrazolopyridine derivatives .
Chemical Reactions Analysis
5-(aminomethyl)-2H-pyrazolo[3,4-b]pyridin-3-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the amino group can be replaced by other functional groups using reagents like alkyl halides or acyl chlorides.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxo derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
5-(aminomethyl)-2H-pyrazolo[3,4-b]pyridin-3-amine has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has shown potential as a probe for β-amyloid plaques in Alzheimer’s disease research.
Medicine: It exhibits various pharmacological activities, including antiviral, antibacterial, antimalarial, anti-inflammatory, and anticancer properties
Industry: The compound can be used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 5-(aminomethyl)-2H-pyrazolo[3,4-b]pyridin-3-amine involves its interaction with specific molecular targets and pathways. For instance, some derivatives of this compound have been found to inhibit microtubule polymerization by binding to the colchicine site, leading to cell cycle arrest and apoptosis in cancer cells . This mechanism highlights its potential as an anticancer agent.
Comparison with Similar Compounds
5-(aminomethyl)-2H-pyrazolo[3,4-b]pyridin-3-amine can be compared with other similar compounds such as:
5-amino-1H-pyrazolo[4,3-b]pyridine: This compound shares a similar core structure but differs in functional groups, leading to variations in biological activity.
Pyrrolo[3,4-b]pyridin-5-ones: These compounds also belong to the pyrazolopyridine family and have shown activity against various diseases, including cancer and viral infections.
The uniqueness of this compound lies in its specific functional groups and their influence on its chemical reactivity and biological activity.
Properties
Molecular Formula |
C7H9N5 |
|---|---|
Molecular Weight |
163.18 g/mol |
IUPAC Name |
5-(aminomethyl)-2H-pyrazolo[3,4-b]pyridin-3-amine |
InChI |
InChI=1S/C7H9N5/c8-2-4-1-5-6(9)11-12-7(5)10-3-4/h1,3H,2,8H2,(H3,9,10,11,12) |
InChI Key |
VEUUECPHCZZUPV-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=NC2=NNC(=C21)N)CN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![N-(3,4-dimethoxyphenyl)-6-(1H-indazol-5-yl)imidazo[1,2-a]pyrazin-8-amine](/img/structure/B13871461.png)


![N-[3-methoxy-4-(4-methylpyridin-3-yl)phenyl]propane-2-sulfonamide](/img/structure/B13871474.png)


![7-chloro-4-[2-(dipropylamino)ethyl]-1H-Indole-2,3-dione](/img/structure/B13871482.png)
